2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines, which is a core part of the compound, has been a subject of recent advances . Modern synthetic techniques for thiazolo[4,5-b]pyridine construction start from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[4,5-b]pyridines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple reactive sites which enable its wide-range modifications . The most important feature of the fused core scaffold prepared in this way is the presence of multiple reactive sites which enable its wide-range modifications leading to the series on novel polyfunctional analogs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Scientific Research Applications
Heterocyclic Synthesis
2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is utilized in the synthesis of various heterocyclic compounds. Ammar et al. (2005) demonstrated its use in creating thiazolo[3,2-a]pyridines, emphasizing its role in facilitating simple methods for synthesizing structurally complex compounds (Ammar et al., 2005).
Anticancer Activity Studies
Alqahtani and Bayazeed (2020) explored the synthesis of pyridine linked thiazole hybrids, showing promising anticancer activity against various cancer cell lines, highlighting the potential of this compound in developing effective cancer treatments (Alqahtani & Bayazeed, 2020).
Antimicrobial Activities
Wardkhan et al. (2008) reported on the antimicrobial activities of derivatives of this compound. The synthesized products were tested against bacterial and fungal isolates, indicating its significance in the development of new antimicrobial agents (Wardkhan et al., 2008).
Insecticidal Assessment
Fadda et al. (2017) utilized this compound in the synthesis of various heterocycles with demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates its potential use in agricultural pest control (Fadda et al., 2017).
Anti-Microbial Activities of Thiazole Derivatives
Saravanan et al. (2010) studied novel thiazole derivatives synthesized from this compound, showcasing significant anti-bacterial and anti-fungal activities. This research contributes to the development of new antimicrobial agents (Saravanan et al., 2010).
Pyridine Derivatives Synthesis
Rady and Barsy (2006) demonstrated the synthesis of pyridine and pyridazine derivatives using this compound, contributing to the field of organic chemistry and heterocyclic compound synthesis (Rady & Barsy, 2006).
Anticancer Activity of Thiazolo[3,2-a]pyridines
Altuğ et al. (2011) synthesized a series of thiazolo[3,2-a]pyridines, including compounds with promising anticancer activity. This study underscores the compound's role in cancer research (Altuğ et al., 2011).
Glutaminase Inhibitors
Shukla et al. (2012) explored the synthesis of BPTES analogs, including derivatives of this compound, for their potential as glutaminase inhibitors, highlighting its application in medicinal chemistry (Shukla et al., 2012).
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the available literature, thiazolo[4,5-b]pyridines have been found to possess a broad spectrum of pharmacological activities . They have been found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-10-14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)22-15/h3-9H,2,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXBRCLPSTRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide |
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